molecular formula C14H16N4OS B2994237 N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide CAS No. 2310122-11-1

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Cat. No.: B2994237
CAS No.: 2310122-11-1
M. Wt: 288.37
InChI Key: JSRGEUWXKYIEAG-UHFFFAOYSA-N
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Description

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyrazine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene moiety and finally the pyrazine carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated pyrrolidine ring.

Scientific Research Applications

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide
  • N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide
  • N-(1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Uniqueness

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties, making it suitable for applications in materials science and electronics.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(13-7-15-3-4-16-13)17-12-1-5-18(9-12)8-11-2-6-20-10-11/h2-4,6-7,10,12H,1,5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRGEUWXKYIEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC=CN=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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